N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide
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Overview
Description
Preparation Methods
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-chloroethyl)propanamide under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Chemical Reactions Analysis
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Scientific Research Applications
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide can be compared with other similar compounds, such as:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-acetamide: This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and biological activity.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide: This compound has a pyrazine ring, which provides different chemical properties and applications.
The uniqueness of this compound lies in its specific interactions with biological molecules and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)14-7-6-9-2-4-10(5-3-9)18(13,16)17/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIFFBKILEOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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